2-Amino-1H-indene-1,3(2H)-dione
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Overview
Description
2-Amino-1H-indene-1,3(2H)-dione is a heterocyclic compound that features an indene core structure with an amino group at the second position and a dione functionality at the first and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of 2-bromo-1H-indene-1,3(2H)-dione with 2-aminobenzenethiols in ethanol under reflux conditions . This reaction proceeds through an initial nucleophilic substitution followed by ring opening and subsequent intramolecular cyclization . The structures of the synthesized compounds are typically confirmed using techniques such as FTIR, 1H NMR, 13C NMR, HRMS, and X-ray crystallographic analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include 2-aminobenzenethiols and ethanol as a solvent . Reactions are typically carried out under reflux conditions to ensure complete conversion of reactants .
Major Products
The major products formed from the reactions of this compound include various heterocyclic compounds, such as 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones .
Scientific Research Applications
2-Amino-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through nucleophilic substitution and cyclization reactions . These reactions lead to the formation of biologically active compounds that can interact with specific pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1H-indene-1,3(2H)-dione include:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an amino group and a dione functionality on the indene core . This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
54795-04-9 |
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Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-aminoindene-1,3-dione |
InChI |
InChI=1S/C9H7NO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H,10H2 |
InChI Key |
NUIYGOTUCAZUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)N |
Origin of Product |
United States |
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